molecular formula C18H13N5O2 B4713012 2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide

2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No. B4713012
M. Wt: 331.3 g/mol
InChI Key: TXBGINIXNYGYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating NO signaling pathways.

Mechanism of Action

2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide acts as a scavenger of NO, which means that it binds to NO molecules and removes them from the system. This can have a variety of effects on biological processes that are regulated by NO signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit NO-mediated vasodilation, reduce inflammation, and modulate neuronal signaling pathways. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for investigating intracellular NO signaling pathways. However, one limitation is that this compound can also scavenge other reactive nitrogen species, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide. One area of interest is the development of new this compound analogs that have improved selectivity for NO over other reactive nitrogen species. Another area of interest is the use of this compound in combination with other drugs or compounds to investigate the effects of NO on complex biological systems. Finally, this compound may have potential therapeutic applications in the treatment of diseases that are associated with dysregulated NO signaling pathways.

Scientific Research Applications

2-oxo-2-(2-phenyl-3-indolizinyl)-N-4H-1,2,4-triazol-4-ylacetamide is commonly used in scientific research to investigate the role of NO in various biological systems. It has been used to study the effects of NO on cardiovascular function, inflammation, and neuronal signaling pathways. This compound can also be used to investigate the role of NO in cancer biology.

properties

IUPAC Name

2-oxo-2-(2-phenylindolizin-3-yl)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-17(18(25)21-22-11-19-20-12-22)16-15(13-6-2-1-3-7-13)10-14-8-4-5-9-23(14)16/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBGINIXNYGYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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